molecular formula C8H7N3O2 B1591941 Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate CAS No. 82523-07-7

Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate

Cat. No. B1591941
CAS RN: 82523-07-7
M. Wt: 177.16 g/mol
InChI Key: PTZVKSLCCQTAJE-UHFFFAOYSA-N
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Description

“Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate” is a chemical compound with the molecular formula C8H7N3O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Scientific Research Applications

Synthesis and Functionalization

Experimental and Theoretical Studies on 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid : This research involved the synthesis of imidazo[4,5-b]pyridine derivatives through reactions involving acid chlorides and diamines. The study provides insights into the mechanisms of these reactions, offering a foundation for further functionalization of imidazo[4,5-C]pyridine compounds (Yıldırım, Kandemirli, & Demir, 2005).

Water-mediated Hydroamination and Silver-catalyzed Aminooxygenation : Demonstrates aqueous synthesis methods for methylimidazo[1,2-a]pyridines, including imidazo[4,5-C]pyridine derivatives, without the need for deliberate catalyst addition, showcasing an environmentally friendly approach to synthesizing these compounds (Mohan, Rao, & Adimurthy, 2013).

Molecular Structure and Spectroscopy

Vibrational Spectra, X-ray, and Molecular Structure Analysis : This study used density functional theory (DFT) and X-ray spectroscopy to determine the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine and its methyl derivatives. It provides critical data on the molecular characteristics of these compounds, which is vital for understanding their chemical behavior and potential applications (Lorenc et al., 2008).

Biological Activity and Potential Applications

Imidazo[1,5-a]pyridine Carbenes in Organic Synthesis : Illustrates the use of imidazo[1,5-a]pyridine carbenes for synthesizing fully substituted furans, highlighting the potential of imidazo[4,5-C]pyridine derivatives in organic synthesis and their role in developing pharmaceuticals and other valuable chemical entities (Pan et al., 2010).

Akt Kinase Antagonist Activity : Imidazo[4,5-c]pyridine analogs have been explored for their potential as Akt kinase antagonists, indicating their significance in developing treatments for cancer and arthritis. This application demonstrates the therapeutic potential of compounds within this chemical class (Lippa, 2007).

Future Directions

Imidazo[4,5-C]pyridine compounds have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research could focus on exploring the potential therapeutic applications of “Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate”.

properties

IUPAC Name

methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZVKSLCCQTAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619551
Record name Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate

CAS RN

82523-07-7
Record name 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82523-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3H-imidazo[4,5-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride (156.5 g, 0.62 mol), triethylamine (445.0 g, 4.4 mol, 7.0 mol eqv.), selenium dioxide (158.2 g, 1.43 mol, 2.3 mol eqv.), and polyphosphatesilyl ether (PPSE) (15.0 g) were added to CCl4 (1.5 L). The mixture was refluxed for 6 h. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was suspended in methanol (1.5 L), and triethylamine was added to adjust to pH 8. The brown solid was filtered and washed well with methanol. This brown solid (117.0 g) was recrystallized from hot DMF (2 L, 140° C.). The solution was filtered hot to remove black side products. Upon cooling to room temperature, the desired product crystallized out as a yellow solid (51.3 g, 47% yield, 95% pure). 1H NMR (DMSO-d6): δ 13.20 (br s, 1H), 9.02 (s, 1H), 8.58 (s, 1H), 8.31 (s, 1H), 3.89 (s, 3H); LCMS: Rt=1.33 min, and M+1=178.1 u/e.
Quantity
445 g
Type
reactant
Reaction Step One
Quantity
158.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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